Cas no 1806030-66-9 (3-(Aminomethyl)-4-chloro-2-(difluoromethyl)-6-methylpyridine)

3-(Aminomethyl)-4-chloro-2-(difluoromethyl)-6-methylpyridine 化学的及び物理的性質
名前と識別子
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- 3-(Aminomethyl)-4-chloro-2-(difluoromethyl)-6-methylpyridine
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- インチ: 1S/C8H9ClF2N2/c1-4-2-6(9)5(3-12)7(13-4)8(10)11/h2,8H,3,12H2,1H3
- InChIKey: NJAFYWXTLVUHDJ-UHFFFAOYSA-N
- SMILES: ClC1C=C(C)N=C(C(F)F)C=1CN
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 168
- トポロジー分子極性表面積: 38.9
- XLogP3: 1.4
3-(Aminomethyl)-4-chloro-2-(difluoromethyl)-6-methylpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029046373-1g |
3-(Aminomethyl)-4-chloro-2-(difluoromethyl)-6-methylpyridine |
1806030-66-9 | 97% | 1g |
$1,564.50 | 2022-04-01 |
3-(Aminomethyl)-4-chloro-2-(difluoromethyl)-6-methylpyridine 関連文献
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
3-(Aminomethyl)-4-chloro-2-(difluoromethyl)-6-methylpyridineに関する追加情報
Introduction to 3-(Aminomethyl)-4-chloro-2-(difluoromethyl)-6-methylpyridine (CAS No. 1806030-66-9)
3-(Aminomethyl)-4-chloro-2-(difluoromethyl)-6-methylpyridine (CAS No. 1806030-66-9) is a novel and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including an aminomethyl group, a chloro substituent, a difluoromethyl group, and a methyl group, offers a promising platform for the development of new therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, and potential applications of this compound, drawing on the latest research findings to provide a comprehensive overview.
The chemical structure of 3-(Aminomethyl)-4-chloro-2-(difluoromethyl)-6-methylpyridine is particularly noteworthy due to its functional groups. The presence of the aminomethyl group provides opportunities for further derivatization and conjugation with other molecules, making it an attractive candidate for drug design. The chloro substituent and difluoromethyl group contribute to the compound's electronic and steric properties, influencing its reactivity and biological activity. Additionally, the methyl group enhances the lipophilicity of the molecule, which is crucial for its bioavailability and cellular uptake.
In recent years, there has been a growing interest in the synthesis and characterization of pyridine derivatives due to their diverse biological activities. 3-(Aminomethyl)-4-chloro-2-(difluoromethyl)-6-methylpyridine has been synthesized using various methodologies, including transition metal-catalyzed reactions and multistep synthetic routes. One notable approach involves the coupling of 4-chloro-2-difluoromethyl-6-methylpyridine with an appropriate amine under palladium catalysis. This method has been reported to yield high purity products with good yields, making it a preferred choice for large-scale production.
The biological activity of 3-(Aminomethyl)-4-chloro-2-(difluoromethyl)-6-methylpyridine has been extensively studied in various contexts. Research has shown that this compound exhibits potent antiproliferative effects against several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, studies have demonstrated that the compound can effectively block the activation of kinases such as AKT and ERK, leading to cell cycle arrest and apoptosis.
Beyond its antiproliferative properties, 3-(Aminomethyl)-4-chloro-2-(difluoromethyl)-6-methylpyridine has also shown promise in other therapeutic areas. Recent studies have explored its potential as an antiviral agent against RNA viruses such as influenza and coronaviruses. The compound's ability to interfere with viral replication processes makes it a valuable candidate for further development in antiviral drug discovery.
The pharmacokinetic properties of 3-(Aminomethyl)-4-chloro-2-(difluoromethyl)-6-methylpyridine have also been investigated to assess its suitability as a therapeutic agent. Preclinical studies have demonstrated that the compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and a reasonable half-life in vivo. These properties are essential for ensuring that the drug can reach its target site at therapeutic concentrations without causing significant toxicity.
To further enhance the therapeutic potential of 3-(Aminomethyl)-4-chloro-2-(difluoromethyl)-6-methylpyridine, researchers are exploring various prodrug strategies. Prodrugs are designed to improve the solubility, stability, and delivery of active compounds to specific tissues or cells. By modifying the structure of the compound through prodrug approaches, it is possible to achieve better pharmacological outcomes while minimizing side effects.
In conclusion, 3-(Aminomethyl)-4-chloro-2-(difluoromethyl)-6-methylpyridine (CAS No. 1806030-66-9) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for the development of new therapeutic agents targeting cancer, viral infections, and other diseases. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, highlighting its significance in modern drug discovery efforts.
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